molecular formula C8H14F3NO3 B13607455 2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid

Cat. No.: B13607455
M. Wt: 229.20 g/mol
InChI Key: FWWZFMHYVSMFEP-UHFFFAOYSA-N
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Description

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid (TFA) is a small-molecule compound featuring a methyl-substituted azetidine ring linked to a hydroxyethyl group, with TFA acting as a counterion. Azetidine, a four-membered saturated heterocycle, introduces significant ring strain, enhancing reactivity compared to larger cyclic amines like piperidine. The TFA salt form improves solubility in polar solvents, facilitating its use in organic synthesis and medicinal chemistry. This compound is typically synthesized via deprotection of tert-butyl carbamate (Boc) groups using TFA, as exemplified in the preparation of structurally related azetidine derivatives . Its applications span drug discovery, particularly in proteolysis-targeting chimeras (PROTACs), where it serves as a linker or pharmacophore component .

Properties

Molecular Formula

C8H14F3NO3

Molecular Weight

229.20 g/mol

IUPAC Name

2-(3-methylazetidin-3-yl)ethanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-6(2-3-8)4-7-5-6;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)

InChI Key

FWWZFMHYVSMFEP-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CCO.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common synthetic route involves reductive amination of azetidine derivatives with aldehydes or ketones, followed by reduction to form the ethan-1-ol side chain.

  • Procedure Example:
    A tert-butyl protected 3-methylazetidine derivative is reacted with oxetan-3-one in the presence of sodium triacetoxyborohydride (STAB) and acetic acid in dichloroethane (DCE) solvent at room temperature for 12 hours. The reaction is quenched with water, extracted with dichloromethane, dried, and purified by flash chromatography to yield tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate with an 84% yield. Subsequent deprotection and treatment with trifluoroacetic acid yields the corresponding trifluoroacetate salt.

  • Key Reagents:

    • Sodium triacetoxyborohydride (STAB) as a mild reducing agent.
    • Oxetan-3-one as a ketone electrophile.
    • Acetic acid as an additive to facilitate imine formation.
  • Advantages:

    • High stereoselectivity and yield.
    • Mild reaction conditions.

Nucleophilic Substitution Using Tosylates or Mesylates

An alternative approach involves the preparation of azetidine derivatives bearing a leaving group such as tosylate or mesylate on the methyl side chain, which is then displaced by nucleophiles.

  • Procedure Example:
    The tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog is reacted with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine to introduce fluoromethyl groups. Subsequent reduction with hydride reagents like lithium aluminum hydride (LAH) or sodium triacetoxyborohydride yields the 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol intermediate, which can be converted to the methylated analog.

  • Key Reagents:

    • Fluorinating agents (TBAF, HF/trimethylamine).
    • Hydride reducing agents (LAH, sodium triacetoxyborohydride).
    • Acidic reagents including trifluoroacetic acid for salt formation.
  • Advantages:

    • Enables introduction of functional groups for further modifications.
    • Scalable for industrial synthesis.

Formation of Trifluoroacetic Acid Salt

The final step in the preparation of 2-(3-methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid involves salt formation by reaction with trifluoroacetic acid (CF3COOH).

  • Salt Formation Procedure:
    The free base of 2-(3-methylazetidin-3-yl)ethan-1-ol is dissolved in an appropriate solvent (e.g., dichloromethane or ethyl acetate), and trifluoroacetic acid is added dropwise under stirring at room temperature. The mixture is then concentrated under reduced pressure to yield the trifluoroacetate salt as a solid or oil.

  • Properties of Trifluoroacetic Acid:
    Trifluoroacetic acid is a strong acid with a pKa of approximately 0.23, commonly used for salt formation due to its volatility and ability to form stable salts. It can be prepared by oxidation of m-aminobenzotrifluoride or by esterification processes involving methanol and trifluoroacetic acid catalyzed by strong mineral acids.

Data Table: Summary of Preparation Methods

Step Starting Material/Intermediate Reagents/Conditions Yield (%) Notes
1 tert-Butyl (3S)-3-methylpiperazine-1-carboxylate Oxetan-3-one, STAB, AcOH, DCE, RT, 12 h 84 Reductive amination
2 tert-Butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate TFA, DCM, RT - Deprotection and salt formation
3 tert-Butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate TBAF or HF/trimethylamine, RT - Fluorination step
4 Fluorinated azetidine intermediate LAH or NaBH(OAc)3, THF, 0-20 °C, 12 h - Reduction to ethan-1-ol derivative
5 Free base ethan-1-ol derivative Trifluoroacetic acid, solvent, RT Quantitative Salt formation

Analytical and Characterization Data

  • Mass Spectrometry:
    LRMS (ESI+) m/z 237 [(M+H)+ calculated for C12H20N4O] confirms molecular ion of the azetidine ethan-1-ol intermediate.

  • NMR Spectroscopy:
    Characteristic proton signals for methyl, methylene, and azetidine ring protons are observed, consistent with the structure.

  • Purity and Yield: Flash chromatography and crystallization techniques are employed to achieve high purity (>95%) of the trifluoroacetate salt.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol; TFA

  • Structure : Contains a spirocyclic azetidine (2-azaspiro[3.3]heptane) instead of a methylazetidine.
  • Synthesis : Prepared via TFA-mediated Boc deprotection, yielding a spirocyclic amine with a hydroxyethyl side chain .
  • Applications : Used in PROTAC synthesis for androgen receptor degradation, highlighting its role in modulating protein interactions .

3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}azetidine; TFA

  • Structure : Features a bicyclopentane moiety fused to azetidine, introducing additional steric and electronic effects.

2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol; TFA

  • Structure : Substitutes azetidine with a six-membered piperidine ring, reducing ring strain but increasing conformational flexibility.
  • Impact : Piperidine derivatives generally exhibit lower reactivity in ring-opening reactions but improved metabolic stability in vivo .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
2-(3-Methylazetidin-3-yl)ethan-1-ol; TFA C₆H₁₀F₃NO₃ 201.15 g/mol High ring strain, polar TFA counterion, enhanced solubility in DMSO/water
2-[2-Azaspiro[3.3]heptan-6-yl]ethan-1-ol; TFA C₉H₁₄F₃NO₃ 279.21 g/mol Spirocyclic structure, increased steric hindrance
2,2-Difluoro-1-(piperidin-3-yl)ethan-1-ol; TFA C₇H₁₁F₅NO₃ 279.21 g/mol Reduced ring strain, higher lipophilicity

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Methylazetidin-3-yl)ethan-1-ol, trifluoroacetic acid?

  • Methodological Answer : The synthesis typically involves functionalizing azetidine derivatives. For example, alkylation of azetidine precursors using propargyl bromide in anhydrous THF under inert atmospheres (NaH as a base) yields intermediates like 2-(prop-2-yn-1-yloxy)ethoxy derivatives. Subsequent oxidation or reduction steps (e.g., TEMPO/NaClO in acetone) introduce hydroxyl or carboxylic acid groups. Trifluoroacetic acid (TFA) is often used for deprotection or salt formation during final purification . Cyclization reactions with TFA as a catalyst (e.g., in dichloromethane at 4–20°C) are also effective for forming azetidine-containing scaffolds .

Q. How can the purity and structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to identify azetidine ring protons (~3.0–4.0 ppm) and TFA counterion signals (δ ~116–118 ppm for ¹⁹F). IR spectroscopy verifies hydroxyl (3400–3600 cm⁻¹) and trifluoroacetyl groups (1700–1750 cm⁻¹). Mass spectrometry (GCMS or LCMS) confirms molecular weight, while elemental analysis ensures stoichiometric purity. Note that TFA’s strong acidity can shift NMR signals; deuterated solvents with TFA-d₁ may improve resolution .

Q. What safety precautions are necessary when handling TFA in this compound’s synthesis?

  • Methodological Answer : TFA is corrosive and volatile. Use fume hoods , chemical-resistant gloves (e.g., nitrile), and eye protection . Neutralize spills with sodium bicarbonate. During purification, TFA’s low boiling point (72°C) allows removal via rotary evaporation under reduced pressure. Residual TFA in final products can be quantified via titration or ion chromatography .

Advanced Research Questions

Q. How to address solubility challenges during purification due to TFA’s presence?

  • Methodological Answer : TFA’s strong acidity can protonate basic nitrogen atoms in azetidine, increasing hydrophilicity. To improve solubility in organic phases:
  • Neutralize with aqueous NaHCO₃ or NH₄OH during workup.
  • Convert to stable salts (e.g., TFA salts of amines) using ion-exchange resins.
  • Use mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization.
    Solubility data for TFA in water (miscible) and organic solvents (e.g., 0.5 g/mL in DCM) guide solvent selection .

Q. What strategies resolve contradictions in thermodynamic data during reaction optimization?

  • Methodological Answer : Discrepancies in ΔH° or ΔG° values (e.g., TFA’s enthalpy of vaporization varies by solvent) require reproducibility checks under controlled conditions. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics in azetidine-TFA complexes. Cross-validate with computational methods (DFT calculations for reaction pathways) to reconcile experimental and theoretical data .

Q. How to design experiments to study the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal stability : Use TGA/DSC to monitor decomposition above 150°C.
  • pH stability : Test in buffers (pH 1–12) with HPLC tracking of degradation products.
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and analyze via LCMS.
    TFA’s low pKa (~0.3) ensures protonation of azetidine’s tertiary amine, enhancing stability in acidic conditions .

Q. What are the mechanistic roles of TFA in the compound’s synthesis?

  • Methodological Answer : TFA acts as:
  • Acid catalyst : Facilitates cyclization by protonating intermediates (e.g., in azetidine ring closure) .
  • Deprotection agent : Cleaves tert-butoxycarbonyl (Boc) groups via acidolysis.
  • Counterion : Forms stable salts with basic amines, improving crystallinity.
    Mechanistic studies using kinetic isotope effects (e.g., D₂O vs. H₂O) or in situ IR can elucidate proton-transfer steps .

Q. How to optimize reaction yields considering TFA’s strong acidity?

  • Methodological Answer :
  • Stoichiometry : Limit TFA to 1–2 equivalents to avoid side reactions (e.g., ester hydrolysis).
  • Temperature : Perform reactions at 0–4°C to minimize acid-catalyzed decomposition.
  • Workup : Quench excess TFA with scavenger resins (e.g., polymer-bound carbonate) before isolation.
    Yields >70% are achievable in azetidine functionalization when TFA is added dropwise over 30 minutes .

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